1-Acetyl-4-methylpiperazine
Overview
Description
1-Acetyl-4-methylpiperazine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazine derivatives have been known to interact with various targets, including histaminergic receptors and pro-inflammatory mediators .
Mode of Action
It’s worth noting that piperazine derivatives have been reported to exhibit anti-inflammatory effects . They are believed to reduce the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . This leads to the alleviation of inflammation symptoms including pain, heat, redness, and swelling .
Biochemical Pathways
Piperazine derivatives are known to influence the inflammatory process, which involves a complex network of biochemical pathways . These compounds may modulate the activity of enzymes like myeloperoxidase and alter the levels of pro-inflammatory cytokines like IL-1β and TNF-α .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound, including its solubility and lipophilicity, can significantly impact its pharmacokinetics . For instance, the compound’s calculated lipophilicity (Log Po/w) is 1.87, suggesting it may have good membrane permeability . .
Result of Action
Piperazine derivatives have been reported to exhibit anti-nociceptive and anti-inflammatory effects . They may reduce pain and inflammation by modulating the activity of various enzymes and altering the levels of pro-inflammatory cytokines .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDBJKNOEWSFGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902687 | |
Record name | NoName_3236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1-acetyl-4-methylpiperazine and what are its downstream effects?
A: this compound acts primarily on nicotinic acetylcholine receptors (nAChRs) [, , , , ]. While it demonstrates activity at various nAChR subtypes, its effects on neuronal activity have been particularly studied in the context of visual processing. For instance, in the rat superior colliculus, this compound depresses neuronal responses to visual stimuli, likely through a complex interplay involving both excitatory and inhibitory neurotransmission [].
Q2: Beyond its actions in the nervous system, are there any other biological systems where this compound exhibits activity?
A: Interestingly, research suggests the presence of putative nAChRs on the surface of sea urchin oocytes and early embryos []. In this context, this compound, under specific conditions, can induce calcium shock, a phenomenon also observed with nicotine application []. This observation hints at a potential role of cholinergic signaling in early development, even before the formation of a nervous system.
Q3: Has any research explored potential structural modifications to this compound and their effects on its activity?
A: Yes, studies focusing on arecoline, a compound structurally similar to this compound, have investigated this aspect []. Modifications, such as substituting the methyl group with ethyl or dimethyl groups, significantly altered the compound's activity at both muscarinic and nicotinic acetylcholine receptors []. This suggests that even subtle structural changes can significantly impact the pharmacological profile of these compounds.
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